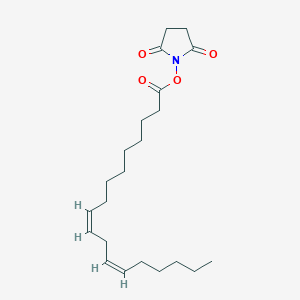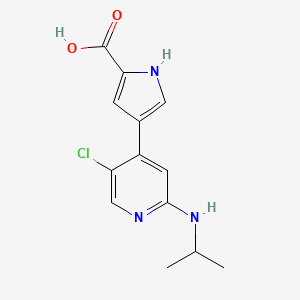![molecular formula C7H13Cl2N5O B1396945 4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶-3-碳酰肼二盐酸盐 CAS No. 1332529-50-6](/img/structure/B1396945.png)
4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶-3-碳酰肼二盐酸盐
描述
“4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride” is a chemical compound with the empirical formula C6H11Cl2N3. It has a molecular weight of 196.08 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound is [H]Cl. [H]Cl.C1 (CNCC2)=C2NN=C1 . The InChI code is 1S/C6H9N3.2ClH/c1-2-7-3-5-4-8-9-6 (1)5;;/h4,7H,1-3H2, (H,8,9);2*1H .Physical and Chemical Properties Analysis
This compound is a solid . It has a density of 1.2±0.1 g/cm^3 . The boiling point is 331.7±32.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The flash point is 154.4±25.1 °C . The molar refractivity is 34.3±0.3 cm^3 . It has 3 H bond acceptors and 2 H bond donors .科学研究应用
1. 结核病治疗研究
Samala 等人 (2013) 的一项研究合成了 4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶的衍生物,并评估了它们对抑制结核分枝杆菌的作用。一种化合物对结核病表现出显着的活性,细胞毒性最小,表明在结核病治疗研究中具有潜力 (Samala 等,2013)。
2. 磷酸二酯酶抑制
Duplantier 等人 (2007) 提高了相关系列抑制人嗜酸性粒细胞磷酸二酯酶的效力和物理性质,这可能对呼吸系统疾病产生影响 (Duplantier 等,2007)。
3. 抗增殖活性
Pawar 等人 (2017) 合成了各种衍生物并测试了其对癌细胞系的抗增殖活性。一些化合物表现出有希望的活性,表明在癌症研究中具有潜力 (Pawar 等,2017)。
4. 缓蚀
Dandia 等人 (2013) 和 Sudheer 等人 (2015) 的研究探索了使用吡唑并吡啶衍生物作为分别用于低碳钢和铜的缓蚀剂。这些研究突出了在工业防腐中的潜在应用 (Dandia 等,2013); (Sudheer 等,2015)。
5. 激酶抑制用于癌症治疗
Smyth 等人 (2010) 开发了一系列化合物库,用于筛选激酶和其他癌症药物靶点,显示出在药物发现化学中的潜力,特别是对于癌症治疗 (Smyth 等,2010)。
安全和危害
作用机制
Target of Action
Similar compounds have been evaluated for their enzymatic inhibitory activity against c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and how stable it remains over time.
生化分析
Biochemical Properties
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as c-Met kinase, which is involved in cell signaling pathways . The interaction between 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride and c-Met kinase is characterized by binding to the active site of the enzyme, leading to inhibition of its activity . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.
Cellular Effects
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride has been observed to affect various types of cells and cellular processes. In particular, this compound has demonstrated inhibitory effects on the proliferation of cancer cell lines, such as MKN45, EBC-1, and PC-3 . The influence of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride on cell function includes modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of c-Met kinase activity by this compound can lead to alterations in downstream signaling pathways, affecting cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity and preventing the phosphorylation of downstream targets . The inhibition of c-Met kinase activity can result in the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride can change over time. This compound exhibits stability under specific storage conditions, such as protection from light and storage at 4°C . Degradation may occur over extended periods, potentially affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can maintain its inhibitory effects on c-Met kinase activity and cellular function, although the extent of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride vary with different dosages in animal models. At lower dosages, this compound has been shown to effectively inhibit c-Met kinase activity and suppress tumor growth without causing significant toxicity . At higher dosages, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability, efficacy, and potential toxicity. Additionally, the effects of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride on metabolic flux and metabolite levels have been studied, revealing alterations in key metabolic pathways .
Transport and Distribution
The transport and distribution of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, the compound’s activity may be modulated by its localization to other organelles, such as mitochondria or the endoplasmic reticulum .
属性
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O.2ClH/c8-10-7(13)6-4-3-9-2-1-5(4)11-12-6;;/h9H,1-3,8H2,(H,10,13)(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVSNPKFHPDHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1396864.png)

![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)
![Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1396871.png)








